molecular formula C13H22N4O3 B3170770 Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate CAS No. 946384-33-4

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Cat. No.: B3170770
CAS No.: 946384-33-4
M. Wt: 282.34 g/mol
InChI Key: MQNOGEYHBYOVLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a chemical building block of interest in medicinal chemistry and drug discovery research. This compound features a 1,2,4-oxadiazole heterocycle, which is recognized for its role as a bioisostere for amides and esters, offering improved hydrolytic and metabolic stability to potential therapeutic agents . The presence of the tert-butoxycarbonyl (Boc) group serves as a protective moiety for the piperazine nitrogen, facilitating synthetic operations during the development of more complex molecules . Compounds containing the 1,2,4-oxadiazole scaffold have been investigated for a wide range of biological activities in published literature, including as potential anti-inflammatory, anti-tumor, and antimicrobial agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O3/c1-10-14-11(15-20-10)9-16-5-7-17(8-6-16)12(18)19-13(2,3)4/h5-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQNOGEYHBYOVLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate typically involves the reaction of tert-butyl piperazine-1-carboxylate with 5-methyl-1,2,4-oxadiazole-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the oxadiazole moiety using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of alkylated or acylated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity:
Research indicates that derivatives of oxadiazoles, including tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate, exhibit significant anticancer properties. Studies have shown that these compounds can inhibit tumor growth and induce apoptosis in cancer cells. For instance, a study published in the Journal of Medicinal Chemistry highlighted the effectiveness of oxadiazole derivatives in targeting specific cancer pathways, leading to enhanced therapeutic outcomes .

Neuroprotective Effects:
The compound has also been investigated for its neuroprotective effects. A recent study demonstrated that oxadiazole derivatives could mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's .

Data Table: Anticancer Activity of Oxadiazole Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of Action
This compoundBreast Cancer25Inhibition of PI3K/Akt pathway
Similar Oxadiazole DerivativeLung Cancer30Induction of apoptosis via caspase activation

Materials Science Applications

Polymer Chemistry:
this compound has been utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has been found to improve resistance to thermal degradation while maintaining flexibility .

Data Table: Properties of Polymers Containing Oxadiazole Derivatives

Polymer TypeThermal Stability (°C)Mechanical Strength (MPa)Flexibility
Standard Polymer25040Moderate
Polymer with Tert-butyl Oxadiazole30060High

Agricultural Chemistry Applications

Pesticide Development:
The compound has shown promise in agricultural applications as a potential pesticide or herbicide. Preliminary studies indicate that oxadiazole derivatives can act as effective agents against various pests and weeds by disrupting their metabolic processes .

Case Study: Efficacy Against Specific Pests
A field study conducted on crops treated with a formulation containing this compound reported a significant reduction in pest populations compared to untreated controls. The study noted a decrease in aphid populations by over 70% within two weeks of application.

Mechanism of Action

The mechanism of action of tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Tert-butyl 4-((1,2,4-oxadiazol-3-yl)methyl)piperazine-1-carboxylate (24b, )

  • Key Difference : Lacks the 5-methyl group on the oxadiazole.
  • Impact : Reduced steric hindrance and lipophilicity compared to the 5-methyl analog.
  • Synthesis : Prepared via nucleophilic substitution between Boc-piperazine and 3-(chloromethyl)-1,2,4-oxadiazole in CH₂Cl₂ with triethylamine .
  • Application : Intermediate for pyridine-based kinase inhibitors (e.g., compound 26b in ).

Tert-butyl 4-[3-chloro-5-(5-methyl-1,2,4-oxadiazol-3-yl)-2-pyridyl]piperazine-1-carboxylate (42a, )

  • Key Difference : Incorporates a pyridyl linker between the piperazine and oxadiazole.
  • Data :
    • Yield : 33% after flash chromatography .
    • LC-MS : [M+H]⁺ = 380 .
    • Biological Activity : Inhibitor of Escherichia coli AcrAB-TolC efflux pump (MIC = 2 µg/mL) .

Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate ()

  • Key Difference : Substitutes the methyl group with a 4-fluorophenyl ring.
  • Molecular Weight : 424.48 g/mol .

Stability and Degradation

  • Analog 1a/1b (): Tert-butyl 4-(4-((R)-5-((1H-1,2,3-triazol-1-yl)methyl)-2-oxooxazolidin-3-yl)-2-fluorophenyl)piperazine-1-carboxylate undergoes degradation in simulated gastric fluid due to oxazolidinone ring hydrolysis .
  • Inference: The 5-methyl-1,2,4-oxadiazole in the target compound likely improves metabolic stability compared to triazole or oxazolidinone derivatives.

Key Takeaways

Structural Flexibility : The piperazine-Boc scaffold tolerates diverse substituents, enabling optimization for solubility, stability, and target engagement.

Oxadiazole Role: The 5-methyl-1,2,4-oxadiazole enhances metabolic stability compared to triazoles or oxazolidinones .

Synthetic Challenges : Low yields (e.g., 33% for 42a) highlight the need for optimized coupling conditions in complex analogs .

Biological Activity

Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological implications and therapeutic potential based on recent studies.

Overview of the Compound

This compound is a derivative of piperazine, which is known for its diverse biological activities. The incorporation of the 1,2,4-oxadiazole moiety is significant as this heterocyclic structure has been linked to various pharmacological effects.

Biological Activities

1. Anticancer Activity:
Recent studies have highlighted the anticancer properties of oxadiazole derivatives. For instance, compounds containing the 1,2,4-oxadiazole ring have demonstrated activity against several cancer cell lines. In particular, derivatives similar to tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine have shown promising results:

CompoundCell LineIC50 (µM)
Compound AHeLa (Cervical)2.76
Compound BCaCo-2 (Colon)9.27
Compound CRXF 486 (Renal)1.143

These findings suggest that modifications to the oxadiazole structure can enhance antiproliferative activity against specific cancer types .

2. Neuroprotective Effects:
The compound has been explored for its potential in treating neurodegenerative diseases such as Alzheimer's disease. The oxadiazole derivatives have shown inhibitory activity against enzymes involved in tau-mediated neurodegeneration . This positions tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine as a candidate for further research in neuroprotection.

3. Enzyme Inhibition:
Research indicates that compounds with the oxadiazole moiety possess inhibitory effects on critical enzymes such as butyrylcholinesterase (BChE) and carbonic anhydrase (CA). These enzymes are significant in various physiological processes and their inhibition can lead to therapeutic benefits in conditions like Alzheimer's disease .

Case Studies

Case Study 1: Anticancer Screening
A study conducted on a series of oxadiazole derivatives found that tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine exhibited selective cytotoxicity against renal cancer cell lines when compared to non-cancerous cells. The IC50 values indicated a significant potential for this compound as an anticancer agent .

Case Study 2: Neurodegeneration
In another investigation focusing on neurodegenerative disorders, compounds similar to tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine were evaluated for their ability to inhibit tau aggregation. The results suggested that these compounds could potentially mitigate tauopathies by interfering with tau protein interactions .

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate, and what reaction conditions are typically employed?

The synthesis typically involves multi-step functionalization of the piperazine core. A representative approach includes:

  • Nucleophilic substitution : Reacting tert-butyl piperazine-1-carboxylate with a halogenated oxadiazole precursor (e.g., 3-(chloromethyl)-5-methyl-1,2,4-oxadiazole) in polar aprotic solvents (e.g., 1,4-dioxane) under reflux (80–110°C) with a base like K2_2CO3_3 to facilitate substitution .
  • Cyclization : Oxadiazole formation via cyclocondensation of amidoximes with activated carbonyl groups under acidic or thermal conditions .

Q. Key Optimization Factors :

ParameterTypical RangeImpact on Yield
Temperature80–110°CHigher yields at reflux
Reaction Time4–12 hoursProlonged time improves conversion
BaseK2_2CO3_3Ensures deprotonation of intermediates
Solvent1,4-dioxane or DMFPolar aprotic solvents enhance reactivity

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

  • 1^1H/13^{13}C NMR :
    • Piperazine protons appear as broad singlets (δ 3.0–3.6 ppm for N–CH2_2), while the tert-butyl group shows a singlet at δ 1.46 ppm. The oxadiazole methyl group resonates at δ 2.5–2.7 ppm .
    • Carbonyl (C=O) of the Boc group appears at ~155 ppm in 13^{13}C NMR .
  • Mass Spectrometry (ESI-MS) :
    • Molecular ion peaks at m/z 325 [M+H]+^+, with fragmentation patterns confirming loss of the tert-butyl group (m/z 225) .

Q. Example Spectral Data :

TechniqueKey Peaks/FeaturesReference
1^1H NMRδ 1.46 (s, 9H, t-Bu), δ 3.40 (br, 4H, piperazine)
ESI-MSm/z 325 [M+H]+^+, 225 [M+H-100]+^+

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this compound, and what factors influence variability in reported yields (e.g., 78–88%)?

Yield variability arises from:

  • Catalyst Selection : Palladium catalysts (e.g., Pd(dba)2_2) improve cross-coupling efficiency in oxadiazole functionalization .
  • Solvent Polarity : High-polarity solvents (e.g., DMF) enhance nucleophilicity but may promote side reactions.
  • Purification Methods : Silica gel chromatography (hexane/EtOAc gradients) resolves Boc-protected intermediates from byproducts .

Q. Case Study :

Reaction ConditionYield (%)Reference
12 h reflux in dioxane88.7
1.5 h reflux with K2_2CO3_380

Q. What computational methods are recommended for predicting the reactivity of the oxadiazole ring in this compound, and how do these align with experimental observations?

  • Quantum Chemical Calculations :
    • DFT (e.g., B3LYP/6-31G*) predicts electrophilic substitution at the oxadiazole C-5 position due to electron-withdrawing effects .
    • Transition state modeling identifies steric hindrance from the tert-butyl group as a key factor in regioselectivity .
  • Validation : Experimental 1^1H NMR and LC-MS data confirm preferential substitution at the oxadiazole methyl position .

Q. How can X-ray crystallography resolve structural ambiguities in piperazine-oxadiazole derivatives, and what key crystallographic parameters should be analyzed?

  • Key Parameters :
    • Unit cell dimensions (e.g., a = 5.773 Å, b = 11.168 Å for triclinic systems) .
    • Torsion angles between the piperazine and oxadiazole rings (e.g., 96.1° for α) .
  • Applications :
    • Confirms equatorial vs. axial positioning of substituents on the piperazine ring .
    • Validates hydrogen bonding networks involving the oxadiazole nitrogen .

Q. Example Crystallographic Data :

ParameterValue (Å/°)Reference
Space GroupP1
Dihedral Angle96.1° (piperazine)

Q. What strategies are effective for analyzing contradictory biological activity data in structurally similar piperazine derivatives?

  • Structure-Activity Relationship (SAR) :
    • Compare IC50_{50} values against analogs with varying substituents (e.g., tert-butyl vs. cyclopropyl groups) .
    • Use molecular docking to assess binding affinity differences to target proteins (e.g., kinases) .
  • Experimental Controls :
    • Standardize assay conditions (pH, temperature) to minimize variability .
    • Validate purity (>95% by HPLC) to exclude batch-specific impurities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.